molecular formula C28H22ClN3O3 B11321573 9-(4-chlorophenyl)-12,14-dimethyl-17-(4-methylphenyl)-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione

9-(4-chlorophenyl)-12,14-dimethyl-17-(4-methylphenyl)-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione

Cat. No.: B11321573
M. Wt: 483.9 g/mol
InChI Key: KIKYLGJXDUDYPM-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-12,14-dimethyl-17-(4-methylphenyl)-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazatetracyclic compounds, which are characterized by their multi-ring structures containing nitrogen atoms.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where halogen atoms are present.

    Cyclization: Cyclization reactions can be facilitated by using catalysts like palladium or platinum.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted derivatives and ring-closed products .

Scientific Research Applications

9-(4-chlorophenyl)-12,14-dimethyl-17-(4-methylphenyl)-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar compounds to 9-(4-chlorophenyl)-12,14-dimethyl-17-(4-methylphenyl)-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of an oxa-bridge, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H22ClN3O3

Molecular Weight

483.9 g/mol

IUPAC Name

9-(4-chlorophenyl)-12,14-dimethyl-17-(4-methylphenyl)-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione

InChI

InChI=1S/C28H22ClN3O3/c1-16-8-10-17(11-9-16)23-22-24(30(2)28(34)31(3)27(22)33)25-26(18-12-14-19(29)15-13-18)35-21-7-5-4-6-20(21)32(23)25/h4-15,26H,1-3H3

InChI Key

KIKYLGJXDUDYPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=C4N2C5=CC=CC=C5OC4C6=CC=C(C=C6)Cl)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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